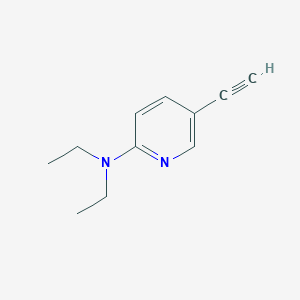
N,N-Diethyl-5-ethynylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-5-ethynylpyridin-2-amine is a chemical compound with the molecular formula C11H14N2 It is a derivative of pyridine, characterized by the presence of ethynyl and diethylamine groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5-ethynylpyridin-2-amine typically involves the alkylation of 5-ethynylpyridin-2-amine with diethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-5-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethynyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the pyridine ring can produce piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-5-ethynylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-5-ethynylpyridin-2-amine involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the diethylamine group can interact with receptors and ion channels, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-aminopyridine: Lacks the ethynyl group, resulting in different chemical reactivity and biological activity.
5-Ethynyl-2-aminopyridine: Lacks the diethylamine group, affecting its solubility and interaction with biological targets.
N,N-Diethyl-5-ethynylpyridine: Similar structure but without the amine group, leading to different chemical properties.
Uniqueness
N,N-Diethyl-5-ethynylpyridin-2-amine is unique due to the presence of both ethynyl and diethylamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
1196151-15-1 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
N,N-diethyl-5-ethynylpyridin-2-amine |
InChI |
InChI=1S/C11H14N2/c1-4-10-7-8-11(12-9-10)13(5-2)6-3/h1,7-9H,5-6H2,2-3H3 |
InChI-Schlüssel |
XPHPMFXSMCCRHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=C(C=C1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



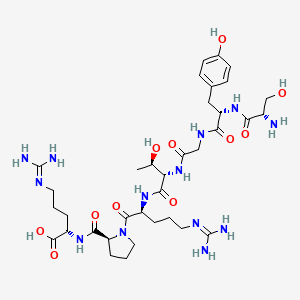
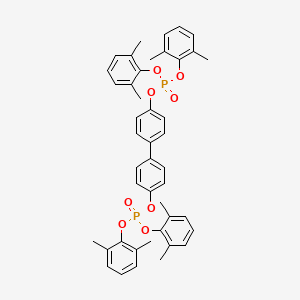

![(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol](/img/structure/B14175219.png)
![N-[(2S)-1,3-Dihydroxynonan-2-yl]benzamide](/img/structure/B14175220.png)


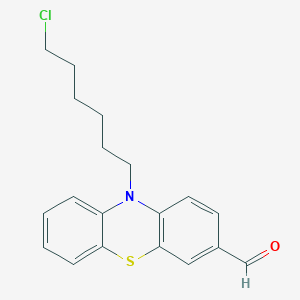
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzoate](/img/structure/B14175241.png)
![(6-Chloro-1H-indol-3-yl)[4-(pyridin-4-yl)piperidin-1-yl]methanone](/img/structure/B14175245.png)
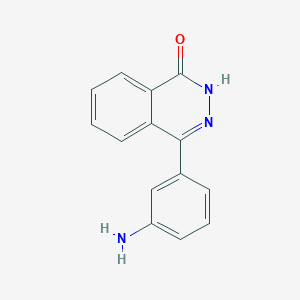
![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14175258.png)

